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(4'-Pentyl[1,1'-biphenyl]-4-

yl)boronic acid

Cat. No.: B177416 Get Quote

Biphenyl boronic acids are organic compounds featuring a biphenyl scaffold functionalized with

a boronic acid group [-B(OH)₂]. They serve as critical building blocks in modern organic

chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura

cross-coupling reaction for the formation of C-C bonds.[1][2] Their utility extends into medicinal

chemistry, where the boronic acid moiety acts as a versatile pharmacophore, enabling the

design of potent enzyme inhibitors.[3][4] Furthermore, their capacity for self-assembly through

specific intermolecular interactions makes them valuable components in crystal engineering

and the development of supramolecular materials.[5] An understanding of their structure and

bonding is paramount for optimizing their application in these diverse fields.

Molecular Structure and Bonding
The fundamental structure of a biphenyl boronic acid dictates its reactivity and physical

properties. Key features include the geometry at the boron center, the nature of the covalent

bonds, and the overall molecular conformation.

The Boronic Acid Moiety
Structurally, boronic acids are characterized by a trivalent boron atom bonded to one organic

substituent (a carbon atom of the biphenyl group) and two hydroxyl groups.[6] The boron atom

is sp²-hybridized, resulting in a trigonal planar geometry with bond angles of approximately

120°.[6] This hybridization leaves a vacant p-orbital perpendicular to the molecular plane,

rendering the boron atom Lewis acidic.[6][7] This Lewis acidity is central to its chemical
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behavior, including its reversible interactions with Lewis bases like diols, which is crucial for

applications in sensing and drug design.[7][8][9]

Core Biphenyl Scaffold
The biphenyl scaffold consists of two phenyl rings connected by a C-C single bond. Due to

steric hindrance between the ortho-hydrogens on the adjacent rings, the two rings are typically

not coplanar in the solid state.[5] The degree of twist is defined by the dihedral angle between

the planes of the two rings. This non-planar conformation influences the molecule's overall

shape, solubility, and electronic properties.

The C–B bond length in arylboronic acids typically ranges from 1.55 to 1.59 Å, which is slightly

longer than a standard C–C single bond.[10] The B–O bond distances are relatively short,

generally in the range of 1.35–1.38 Å, indicating strong bonding.[10]

General molecular structure of a biphenyl boronic acid.

Solid-State Structure and Supramolecular Assembly
In the solid state, biphenyl boronic acids exhibit rich structural chemistry governed by

intermolecular interactions. Crystal engineering principles are often applied to predict and

control the packing of these molecules to create materials with desired properties.[11]

Hydrogen-Bonded Dimers
Analogous to carboxylic acids, arylboronic acids frequently form dimeric units in the crystal

lattice.[5] This primary structural motif is established through a pair of strong O–H···O hydrogen

bonds between the boronic acid groups of two separate molecules. The X-ray crystal structure

of phenylboronic acid, for example, shows that the asymmetric unit consists of two molecules

linked in this dimeric fashion.[6][10]

Extended Networks
These dimeric units can act as supramolecular synthons, further assembling into extended

networks.[11] Each dimer can be linked to other units through additional hydrogen bonds,

leading to the formation of infinite layers or complex three-dimensional architectures.[6] The

specific arrangement is influenced by the substitution pattern on the biphenyl rings, which can
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introduce other intermolecular forces like C-H···π, π-π stacking, and halogen bonding.[12][13]

[14]

Hydrogen-bonded dimer formation in biphenyl boronic acids.

Data Presentation: Structural and Spectroscopic
Parameters
Quantitative data provides precise insight into the bonding and structure. The following tables

summarize typical bond lengths determined from X-ray crystallography and characteristic

spectroscopic data.

Table 1: Typical Crystallographic Bond Lengths
Bond Type Typical Length (Å) Reference(s)

C-B (Aryl) 1.55 - 1.59 [10]

B-O 1.35 - 1.38 [10]

C-C (inter-ring) 1.48 - 1.50 [5]

Table 2: Key Spectroscopic Data
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Technique Feature Typical Range Interpretation Reference(s)

¹H NMR
Aromatic Protons

(Ar-H)
δ 7.0 - 8.5 ppm

Protons on the

biphenyl scaffold.
[15]

Boronic Acid

Protons (B(OH)₂)

δ 5.0 - 8.0 ppm

(broad)

Exchangeable

protons, signal

can be broad or

absent

depending on

solvent.

[15]

¹³C NMR
Aromatic

Carbons (Ar-C)
δ 110 - 155 ppm

Carbons of the

biphenyl rings.
[15]

Carbon bonded

to Boron (Ar-C-

B)

δ ~110 - 135

ppm (broad)

Quadrupolar

relaxation of ¹¹B

can broaden the

signal of the

attached carbon.

[15]

¹¹B NMR
Trigonal Boronic

Acid (sp²)
δ 28 - 33 ppm

Indicates the

neutral, trigonal

planar form of

the boronic acid.

[8][16]

Tetrahedral

Boronate (sp³)
δ 5 - 10 ppm

Forms upon

complexation

(e.g., with diols)

or at high pH.

[8][16]

IR Spec.
O-H Stretch (H-

bonded dimer)

3500 - 3200

cm⁻¹ (broad)

Characteristic of

the strong

hydrogen

bonding in solid-

state dimers.

[15][17]

B-O Stretch ~1350 cm⁻¹

Asymmetric

stretching of the

B-O bonds.

[17]
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Mass Spec.
Molecular Ion

Peak [M]⁺
Calculated MW

Confirms the

molecular weight

of the compound.

[17][18]

Fragments
[M-H₂O]⁺, [M-

B(OH)₂]⁺

Characteristic

loss of water or

the entire boronic

acid group.

[17]

Experimental Protocols
Accurate characterization of biphenyl boronic acids relies on standardized experimental

procedures for synthesis and analysis.

Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for synthesizing a biphenyl derivative, a common

precursor to biphenyl boronic acids.

Reactant Preparation: In a reaction vessel, combine an aryl halide (e.g., 1-bromo-4-

phenylbenzene, 1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a

base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[1]

Solvent and Catalyst Addition: Add a suitable solvent mixture (e.g., toluene/water or

THF/water).[1] Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.

Catalyst Introduction: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction

mixture under the inert atmosphere.

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress

using TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product via column chromatography or recrystallization to
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yield the biphenyl product.[17] This product can then be converted to the corresponding

biphenyl boronic acid through lithiation followed by reaction with a trialkyl borate.[2]

Protocol: Single-Crystal X-ray Diffraction
This method provides definitive structural information, including bond lengths, angles, and

intermolecular interactions.[19]

Crystal Growth: Grow high-quality single crystals by slow evaporation of a saturated solution

of the biphenyl boronic acid in a suitable solvent (e.g., water/ethanol).[5][19]

Crystal Mounting: Select a well-formed crystal (0.1-0.5 mm) under a microscope and mount

it on a goniometer head, often using a cryoloop.[19]

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the

crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]

Diffraction Measurement: Collect a series of diffraction images by rotating the crystal. A

monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used.[19]

Structure Solution and Refinement: Process the collected data to determine the unit cell

dimensions and space group. Solve the crystal structure using direct methods or Patterson

methods, and refine the atomic positions and thermal parameters to obtain the final

structural model.[19]

Protocol: NMR Spectroscopy
NMR is essential for confirming the structure in solution.

Sample Preparation: Dissolve 5-10 mg of the biphenyl boronic acid in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. DMSO-d₆ is often

preferred as it can disrupt hydrogen bonding and prevent the formation of cyclic boroxine

anhydrides.[15]

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a

standard single-pulse experiment with a relaxation delay of 1-2 seconds.[15]
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A

longer relaxation delay (2-5 seconds) and a larger number of scans are typically required

due to the low natural abundance of ¹³C.[15]

¹¹B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband

probe. Use a boron-free NMR tube (e.g., quartz) for best results. The chemical shifts will

indicate the hybridization state of the boron atom.[16]

Synthesis
(e.g., Suzuki Coupling)

Purification
(Chromatography/
Recrystallization)

Structural Confirmation

NMR Spectroscopy
(¹H, ¹³C, ¹¹B) Mass Spectrometry IR Spectroscopy X-ray Crystallography

(for solid-state)

Final Characterized
Product

Click to download full resolution via product page

Workflow for synthesis and characterization.

Conclusion
The structural and bonding properties of biphenyl boronic acids are a direct consequence of

the interplay between the sp²-hybridized boron center, the conformational flexibility of the

biphenyl backbone, and a strong propensity for forming hydrogen-bonded networks. A thorough
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understanding of these features, supported by robust analytical techniques like X-ray

crystallography and multinuclear NMR, is crucial for harnessing their full potential in synthesis,

materials science, and the rational design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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